17-Phenyl-18,19,20-trinor-pgd2
Overview
Description
17-phenyl-18,19,20-trinor-prostaglandin D2 is a prostanoid that is 18,19,20-trinor-prostaglandin D2 in which one of the terminal methyl hydrogens has been replaced by a phenyl group. It has a role as a human metabolite. It is a beta-hydroxy ketone, an alicyclic ketone, a hydroxy monocarboxylic acid, an olefinic compound, an oxo monocarboxylic acid, a secondary alcohol and a prostanoid.
Mechanism of Action
Target of Action
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-PGD2) is an analogue of prostaglandin D2 (PGD2). Its primary target is the platelet aggregation process, specifically the aggregation caused by adenosine diphosphate (ADP) .
Mode of Action
17-Phenyl-PGD2 interacts with its target by inhibiting the platelet aggregation caused by ADP. It is a potent inhibitor with an IC50 of 8.4 μM . This means that it takes a concentration of 8.4 μM of 17-Phenyl-PGD2 to inhibit 50% of the ADP-induced platelet aggregation in a given sample .
Biochemical Pathways
The compound is a weak agonist of cyclic AMP accumulation . Cyclic AMP (cAMP) is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. By being a weak agonist, 17-Phenyl-PGD2 can mildly stimulate the accumulation of cAMP, potentially influencing these metabolic processes .
Result of Action
The primary result of 17-Phenyl-PGD2’s action is the inhibition of platelet aggregation caused by ADP . This could potentially lead to an antithrombotic effect, reducing the risk of blood clots.
Biochemical Analysis
Biochemical Properties
17-Phenyl-18,19,20-trinor-prostaglandin D2 interacts with various enzymes and proteins in biochemical reactions. It acts as a potent inhibitor of platelet aggregation induced by ADP, exhibiting an IC50 value of 8.4 μM . This interaction with ADP suggests that it may have a role in the regulation of blood clotting and inflammation.
Cellular Effects
The effects of 17-Phenyl-18,19,20-trinor-prostaglandin D2 on cells are primarily related to its ability to inhibit platelet aggregation . This could influence cell signaling pathways and cellular metabolism, particularly in cells involved in the immune response and inflammation.
Molecular Mechanism
At the molecular level, 17-Phenyl-18,19,20-trinor-prostaglandin D2 exerts its effects through binding interactions with biomolecules. It acts as a potent inhibitor of platelet aggregation induced by ADP . This suggests that it may bind to ADP or ADP receptors, inhibiting the activation of platelets and preventing blood clot formation.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQGPAZDRCBBLD-YTCWWFNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109103 | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-91-7 | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Phenyl-tri-norprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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